Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)-
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Overview
Description
Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- is a heterocyclic organic compound that features a morpholine ring substituted with a 2-(2,5-diphenyl-3-furyl)ethyl group. Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . A common method for preparing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods
Industrial production of morpholine derivatives often employs the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve heating the reactants under reflux, followed by purification of the product through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the 2-(2,5-diphenyl-3-furyl)ethyl group, commonly used as a solvent and corrosion inhibitor.
Piperazine: Another six-membered ring containing nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.
Pyrrolidine: A five-membered ring containing nitrogen, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- is unique due to the presence of the 2-(2,5-diphenyl-3-furyl)ethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and broadens its applicability in scientific research .
Properties
CAS No. |
74037-71-1 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[2-(2,5-diphenylfuran-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C22H23NO2/c1-3-7-18(8-4-1)21-17-20(11-12-23-13-15-24-16-14-23)22(25-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2 |
InChI Key |
WCGOKUSGGAMPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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